N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with ethyl cyanoacetate in the presence of a base, followed by cyclization with sulfur and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-cyanophenyl-4’-n-octylbenzoate: Known for its dielectric properties and used in liquid crystal displays.
N,N’-bis(4-cyanophenyl)methylpiperazine: Used in coordination polymers and materials science.
Uniqueness
N-(4-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring and a cyano group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-ethylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,17) |
InChI Key |
LJSDFMLUSZTKGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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